molecular formula C14H10FN B599285 4-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 1352318-56-9

4-(3-Fluoro-4-methylphenyl)benzonitrile

Cat. No.: B599285
CAS No.: 1352318-56-9
M. Wt: 211.239
InChI Key: YAECPXFOMDFTCQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)benzonitrile is a benzonitrile derivative featuring a fluorinated and methyl-substituted biphenyl framework. The benzonitrile group (-C≡N) acts as a strong electron-withdrawing moiety, while the 3-fluoro-4-methylphenyl substituent introduces steric and electronic modulation.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECPXFOMDFTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718377
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-56-9
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight (g/mol) Key Substituents Application Domain
4-(3-Fluoro-4-methylphenyl)benzonitrile 225.24 3-Fluoro-4-methylphenyl Understudied
4-[(3-Fluoro-4-methylphenyl)amino]butanenitrile 221.25 Amino, butanenitrile Antiviral agents
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile 259.68 2-Chloro Agrochemicals
MOT 309.34 Thiophene, 4-methoxyphenyl Optoelectronics
Compound A 291.32 Vinylcyanide, furan NLO materials

Table 2: Key Property Differences

Property Parent Compound MOT Compound A
λmax (nm) N/A 420 380
logP ~3.0 (est.) 3.8 2.5
Biological Activity Low None None
NLO Susceptibility None None High

Biological Activity

4-(3-Fluoro-4-methylphenyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core with a fluorinated and methyl-substituted phenyl group. The presence of these substituents can influence the compound's biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzonitriles can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus30 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study found that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase pathway
MDA-MB-23112Cell cycle arrest in G2/M phase

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Studies have shown that modifications to the phenyl ring can significantly affect potency.

Key Findings:

  • Fluorination at the para position enhances binding affinity to target proteins.
  • Methyl substitution increases lipophilicity, improving cellular uptake.

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